Pharmacophoric Superiority: 10-Fold Increase in Aldose Reductase Inhibitory Potency vs. (+)-Enantiomer
In a head-to-head enantiomer comparison, the (R)-enantiomer containing the 4-bromo-2-fluorobenzyl moiety (AS-3201) exhibited an in vitro IC₅₀ of 15 nM against porcine lens aldose reductase, which was 10 times more potent than the corresponding (S)-enantiomer (SX-3202) with an IC₅₀ of 150 nM [1]. In an in vivo streptozotocin-induced diabetic rat model measuring sorbitol accumulation in the sciatic nerve, AS-3201 achieved an ED₅₀ of 0.18 mg/kg/day, demonstrating a remarkable 500-fold increase in oral activity compared to the (S)-enantiomer [2].
| Evidence Dimension | In vitro inhibition of porcine lens aldose reductase (AR) and in vivo suppression of sorbitol accumulation in diabetic rat sciatic nerve |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (in vitro); ED₅₀ = 0.18 mg/kg/day (in vivo) for (R)-enantiomer (AS-3201) bearing the 4-bromo-2-fluorobenzyl group |
| Comparator Or Baseline | IC₅₀ = 150 nM (in vitro) for (S)-enantiomer (SX-3202); in vivo activity of (S)-enantiomer was 500-fold lower |
| Quantified Difference | In vitro potency: 10× improvement; In vivo potency: 500× improvement |
| Conditions | In vitro: porcine lens aldose reductase enzyme assay. In vivo: streptozotocin-induced diabetic rats, oral dosing for 5 days, measurement of sciatic nerve sorbitol. |
Why This Matters
This quantifies the critical stereochemical and electronic contribution of the 4-bromo-2-fluorobenzyl pharmacophore to both in vitro potency and oral bioavailability, justifying its selection in a clinical candidate over its enantiomer and highlighting the procurement value for structure-activity relationship (SAR) studies.
- [1] Mylari, B. L., et al. (1998). Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone (AS-3201) and Its Congeners. Journal of Medicinal Chemistry, 41(21), 4118–4129. In vitro IC₅₀ values: (R)-enantiomer = 1.5 × 10⁻⁸ M, (S)-enantiomer ≈ 1.5 × 10⁻⁷ M. View Source
- [2] Mylari, B. L., et al. (1998). Journal of Medicinal Chemistry, 41(21), 4118–4129. In vivo ED₅₀ values: (R)-enantiomer = 0.18 mg/kg/day, (S)-enantiomer activity 500× lower. View Source
